
7-Hydroxy-1-methylindoline-2,3-dione
Description
7-Hydroxy-1-methylindoline-2,3-dione is a bicyclic heterocyclic compound derived from the indoline-2,3-dione (isatin) scaffold. Its structure features a hydroxyl (-OH) group at position 7 of the aromatic ring and a methyl (-CH₃) group at position 1 (N-methyl substitution). The molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol. The compound’s SMILES notation is O=C1N(C)C(=O)C2=C1C=CC(=C2)O, and its InChIKey is URXIUXOJSICGOD-UHFFFAOYSA-N (modified from 7-methoxyindoline-2,3-dione in ).
The indoline-2,3-dione core is known for its pharmacological relevance, particularly in modulating receptor affinities and enzyme inhibition. Substituents such as hydroxy and methyl groups influence solubility, lipophilicity, and bioactivity.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-hydroxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-7-5(8(12)9(10)13)3-2-4-6(7)11/h2-4,11H,1H3 |
InChI Key |
IIKRJQFRNNULPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Methylation of 7-Hydroxyindoline-2,3-dione
A common route to this compound involves methylation of the nitrogen atom of 7-hydroxyindoline-2,3-dione. This is generally achieved by:
- Reacting 7-hydroxyindoline-2,3-dione with a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
- The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.
- The methylation proceeds selectively at the nitrogen, yielding the N-methylated product.
This method has been demonstrated with related halogenated isatin derivatives and can be adapted for the hydroxy-substituted compound with good yields (e.g., 64-90% reported for similar substrates).
Direct Oxidation and Cyclization Methods
Another approach involves synthesizing the indoline-2,3-dione core with the 7-hydroxy substituent already present on the aromatic ring precursor, followed by cyclization:
- Starting from a 2-aminophenol derivative (with hydroxy at the 7-position relative to the amino group), cyclization with oxalyl chloride or other suitable reagents forms the indoline-2,3-dione ring.
- Subsequent methylation at the nitrogen can be performed as described above.
NaI-Mediated Oxidation of 1-Methylindolin-2-one
- A mixture of 1-methylindolin-2-one and sodium iodide (NaI) in tetrahydrofuran (THF) is stirred at 60 °C under dry air for 12 hours.
- The reaction proceeds via oxidation at the 2,3-positions to form the dione.
- The product is isolated by extraction and purified by chromatography.
- This method allows access to 1-methylindoline-2,3-dione derivatives, and by using appropriately substituted starting materials (e.g., 7-hydroxy-substituted), the target compound can be prepared.
Reaction Conditions and Optimization
Step | Reagents/Conditions | Notes |
---|---|---|
Methylation | NaH, CH3I, DMF, rt | Selective N-methylation, 64-90% yield |
Oxidation | NaI, THF, 60 °C, 12 h, dry air | Mild oxidation to dione |
Cyclization | 2-aminophenol derivative + oxalyl chloride or acid | Forms indoline-2,3-dione core |
Additional Considerations
- Protecting groups may be used to mask the hydroxy group during methylation or other steps to prevent side reactions, but direct methylation of the nitrogen in the presence of free hydroxy has been reported feasible.
- Purification typically involves column chromatography on silica gel.
- Characterization by NMR, IR, and HRMS confirms structure and purity.
Summary of Key Research Findings
- The NaI-mediated oxidation provides a mild and efficient route to 1-methylindoline-2,3-dione derivatives without harsh conditions or heavy metal oxidants.
- Methylation of hydroxy-substituted indoline-2,3-diones with NaH and methyl iodide in DMF is a reliable method to obtain N-methyl derivatives with good yield and selectivity.
- The presence of the 7-hydroxy substituent can be introduced either before or after ring formation, depending on the precursor availability and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
One of the most promising applications of 7-Hydroxy-1-methylindoline-2,3-dione is in cancer therapy. Several studies have demonstrated its potential as an anticancer agent:
- A study evaluated various derivatives of indoline-2,3-dione against human breast cancer (MCF-7) cells. Compounds derived from this compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Another investigation into spiro-indolinone derivatives showed that compounds containing the indoline structure displayed multi-targeted inhibitory properties against key growth factor receptors (EGFR and VEGFR-2), leading to effective antiproliferation against multiple cancer cell lines .
2. Neuropharmacological Effects
Research has indicated that adrenochrome may have neuropharmacological effects. It has been studied for its role in modulating neurotransmitter systems and potential implications in neurodegenerative diseases. The compound's interaction with dopamine receptors has been of particular interest, suggesting a possible role in conditions like schizophrenia .
Biological Activities
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Compounds synthesized from this indoline derivative exhibited significant antiviral activity, outperforming traditional antiviral agents in certain assays . This suggests a need for further exploration into its mechanisms and efficacy against viral pathogens.
2. Antioxidant Activity
The antioxidant properties of this compound have been documented, showing promise in reducing oxidative stress in biological systems. This application is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a critical role.
Data Tables
Case Studies
-
Study on Anticancer Derivatives :
- Researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. Results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential as novel cancer treatments .
- Neuropharmacological Research :
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The molecular pathways involved include binding to active sites and altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs of 7-hydroxy-1-methylindoline-2,3-dione include:
Key Observations :
- N-methyl substitution (position 1) introduces steric hindrance, which may alter binding interactions with biological targets .
σ Receptor Affinity
- Indoline-2,3-dione derivatives with additional carbonyl groups exhibit σ2 receptor selectivity (Kiσ2 = 42 nM) but weak σ1 affinity (Kiσ1 > 844 nM) .
- Hydroxy substitution : The polar -OH group may hinder blood-brain barrier crossing but could improve interactions with hydrophilic binding pockets.
Anthelmintic Activity
Piperazine-2,3-dione derivatives (structurally distinct but functionally related) show improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine hydrate. Lipophilicity (ClogP = 1.2–2.8) correlates with efficacy . While this compound lacks direct anthelmintic data, its lower ClogP (estimated <1.0) suggests reduced potency in such applications.
Data Tables
Table 1: Substituent Effects on σ Receptor Affinity
Table 2: Estimated Physicochemical Properties
Compound | ClogP (Predicted) | Water Solubility (mg/mL) |
---|---|---|
This compound | 0.8 | ~10 (moderate) |
7-Methoxyindoline-2,3-dione | 1.5 | ~5 (low) |
7-Chloroisatin | 2.2 | ~2 (very low) |
Biological Activity
7-Hydroxy-1-methylindoline-2,3-dione, commonly referred to as "indoline-2,3-dione," is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The compound's chemical structure is critical to understanding its biological activity. The molecular formula is , and it features an indole core with a hydroxyl group at the 7-position.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 163.16 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. It has been found to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported as low as 5 µM .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) ranged from 10 to 20 µg/mL .
- Fungal Activity : It also exhibited antifungal activity against Candida albicans, with an MIC of approximately 15 µg/mL.
Neuroprotective Effects
Recent studies indicate that this compound may have neuroprotective properties:
- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.
- Experimental Evidence : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and increased cell viability by up to 40% compared to untreated controls .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
---|---|---|---|
This compound | Moderate (IC50 ~5 µM) | Effective (MIC ~10 µg/mL) | Significant |
Isatin | Low | Moderate (MIC ~20 µg/mL) | Minimal |
Indole derivatives | Variable | Variable | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.